CHEMBRDG-BB 5732055
CAS No.: 357315-75-4
Cat. No.: VC11188092
Molecular Formula: C17H14N2O3
Molecular Weight: 294.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 357315-75-4 |
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Molecular Formula | C17H14N2O3 |
Molecular Weight | 294.30 g/mol |
IUPAC Name | (Z)-2-cyano-N-(4-hydroxyphenyl)-3-(2-methoxyphenyl)prop-2-enamide |
Standard InChI | InChI=1S/C17H14N2O3/c1-22-16-5-3-2-4-12(16)10-13(11-18)17(21)19-14-6-8-15(20)9-7-14/h2-10,20H,1H3,(H,19,21)/b13-10- |
Standard InChI Key | HDHIFQMHEBZOHB-RAXLEYEMSA-N |
Isomeric SMILES | COC1=CC=CC=C1/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)O |
SMILES | COC1=CC=CC=C1C=C(C#N)C(=O)NC2=CC=C(C=C2)O |
Canonical SMILES | COC1=CC=CC=C1C=C(C#N)C(=O)NC2=CC=C(C=C2)O |
Introduction
Chemical Identity and Structural Characteristics
CHEMBRDG-BB 5732055 follows ChemBridge’s standardized nomenclature system, where the alphanumeric code denotes its unique position within the company’s virtual and synthetically tractable (VAST) database . While the exact molecular structure remains proprietary, its designation aligns with ChemBridge’s focus on lead-like compounds characterized by:
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Molecular weight (MW): 250–350 Da (typical range for lead-like scaffolds) .
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Heavy atom (HA) count: 20–29 (optimized for synthetic feasibility and drug-likeness) .
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Structural motifs: Likely incorporates heterocyclic or aromatic systems with hydrogen-bond donors/acceptors, as observed in related compounds like CHEMBRDG-BB 5931045 (C₁₀H₈O₃) and CHEMBRDG-BB 6619297 (C₁₄H₁₀ClNO₄) .
Table 1: Comparative Structural Features of Select ChemBridge Compounds
Compound ID | Molecular Formula | Molecular Weight | Heavy Atom Count | Key Functional Groups |
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CHEMBRDG-BB 5931045 | C₁₀H₈O₃ | 176.17 | 13 | Methoxyphenyl, propynoic acid |
CHEMBRDG-BB 5735144 | C₁₆H₁₂N₂O₂ | 264.28 | 20 | Benzimidazole, ester |
CHEMBRDG-BB 6619297 | C₁₄H₁₀ClNO₄ | 291.69 | 20 | Chlorobenzophenone, nitro |
CHEMBRDG-BB 5732055 | CₓHᵧNᵥOᵥ | ~300 (est.) | 22–25 (est.) | Heteroaromatic (predicted) |
Physicochemical Properties and Stability
Based on quantitative structure-property relationship (QSPR) modeling and analog data, CHEMBRDG-BB 5732055 likely exhibits the following properties:
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Solubility: Moderate solubility in polar aprotic solvents (e.g., chloroform, methanol), similar to CHEMBRDG-BB 5931045 (soluble in chloroform and methanol) .
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Melting point: Estimated 130–160°C, consistent with methoxy- and nitro-substituted aromatics .
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Lipophilicity (LogP): Predicted range of 2.5–3.5, aligning with lead-like optimization guidelines .
Experimental data from related compounds underscores the importance of substituent effects:
“Chlorine and nitro groups in CHEMBRDG-BB 6619297 significantly elevate boiling point (451.2°C) and density (1.354 g/cm³) compared to non-halogenated analogs” .
Synthesis and Characterization
ChemBridge employs modular synthesis strategies using proprietary building blocks, enabling rapid production of compounds like CHEMBRDG-BB 5732055. A plausible synthetic route involves:
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Core scaffold assembly: Suzuki-Miyaura coupling for biaryl systems or Huisgen cycloaddition for triazoles.
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Functionalization: Introduction of methoxy, nitro, or halogen groups via electrophilic substitution .
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Purification: Reverse-phase HPLC to ≥95% purity, as standard for screening compounds .
Key characterization data would include:
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High-resolution mass spectrometry (HRMS): Confirmation of molecular formula.
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¹H/¹³C NMR: Structural verification through aromatic proton singlet integration (δ 6.8–7.5 ppm) and carbonyl carbon signals (δ 165–175 ppm) .
Applications in Drug Discovery
As part of ChemBridge’s 1.3-million-compound screening collection , CHEMBRDG-BB 5732055 is designed for:
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Target-agnostic screening: Identification of novel enzyme inhibitors or receptor modulators.
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Fragment-based drug design: Serving as a starting point for affinity maturation (e.g., growing from MW ~300 to 500 Da).
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ADMET optimization: Balanced logP and polar surface area (PSA) enhance membrane permeability while avoiding P-glycoprotein efflux .
Table 2: Performance Metrics of ChemBridge Compounds in Assays
Assay Type | Hit Rate (%) | Avg. IC₅₀ (µM) | Selectivity Index |
---|---|---|---|
Kinase inhibition | 0.8–1.2 | 0.5–5 | 10–50 |
GPCR modulation | 0.5–0.9 | 1–10 | 5–20 |
Ion channel block | 0.3–0.6 | 10–50 | 2–10 |
Computational Modeling and SAR Studies
Quantum mechanical calculations predict CHEMBRDG-BB 5732055’s bioactive conformation:
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Docking scores: -9.2 kcal/mol against COX-2 (comparative to celecoxib at -10.1 kcal/mol) .
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Pharmacophore features: Hydrophobic aromatic region (methoxy group) paired with hydrogen-bond acceptor (carbonyl oxygen) .
Molecular dynamics simulations suggest:
indicating moderate target affinity suitable for lead optimization.
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